1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine
Description
Properties
Molecular Formula |
C7H6F4N2S |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
InChI Key |
NQFPYYDGAWEOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)F)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazination of Fluorinated Aromatic Precursors
The core strategy for synthesizing 1-(2-fluoro-4-(trifluoromethylthio)phenyl)hydrazine involves NAS, where a fluorine atom on an activated aromatic ring is displaced by a hydrazine nucleophile. Patent WO2008113661A2 demonstrates this approach using 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene, where hydrazine hydrate selectively substitutes the fluorine atom at the ortho position relative to electron-withdrawing groups (EWGs) like trifluoromethyl. For the target compound, analogous reactivity is anticipated if 2-fluoro-4-(trifluoromethylthio)chlorobenzene is used as the substrate.
Critical parameters include:
- Temperature : Optimal reactions occur between 15°C–45°C, avoiding thermal decomposition of intermediates.
- Solvent : Cyclic ethers (e.g., tetrahydrofuran) enhance NAS rates by stabilizing transition states, as evidenced by a 93% yield in pyridine-free systems.
- Hydrazine stoichiometry : A 1:6 molar ratio of substrate to hydrazine hydrate maximizes conversion while minimizing byproducts like dechlorinated analogs.
Regioselectivity and Directing Effects
The trifluoromethylthio (-SCF₃) group exerts a strong meta-directing effect, favoring hydrazine attack at the ortho position relative to fluorine. This contrasts with trifluoromethyl (-CF₃) groups, which exhibit weaker directing influence. Experimental data from CN117800848A reveal that fluorinated anilines with -SCF₃ substituents require precise control of electronic effects to avoid competing pathways, such as disulfide formation.
Multi-Step Synthesis from Trichlorobenzene Derivatives
Intermediate Preparation: 2-Fluoro-4-(trifluoromethylthio)chlorobenzene
A two-step process is proposed based on US20100096585:
- Fluorination : React 1,2,3-trichloro-4-(trifluoromethylthio)benzene with potassium fluoride in sulfolane at 180°C to yield a mixture of 1,3-dichloro-2-fluoro-4-(trifluoromethylthio)benzene and its regioisomer.
- Isomer separation : Chromatographic separation achieves >90% purity of the desired isomer, critical for subsequent hydrazination.
Hydrazine Coupling and Workup
The purified chlorofluoro intermediate is reacted with hydrazine hydrate in tetrahydrofuran (THF) at 20°C–40°C for 24–72 hours. Patent data show that THF improves solubility and reduces side reactions compared to polar aprotic solvents like dimethylformamide (DMF). Post-reaction, the product is isolated via:
- Liquid-liquid extraction : Toluene/water partitioning removes unreacted hydrazine.
- Crystallization : Cooling to −20°C precipitates the hydrazine derivative with 85%–90% purity.
Comparative Analysis of Methodologies
Key Insights :
- THF-based NAS offers the best balance of yield and scalability but requires high-purity starting materials.
- One-pot methods reduce isolation steps but suffer from longer reaction times and lower regioselectivity.
- Pyridine, while accelerating kinetics, complicates purification and is environmentally unfavorable.
Challenges and Optimization Strategies
Byproduct Formation and Mitigation
The primary byproduct, 2-chloro-4-(trifluoromethylthio)phenylhydrazine, arises from competitive C-Cl bond cleavage. Patent WO2008113661A2 attributes this to excess hydrazine (>6 eq.), which promotes reductive dechlorination. Mitigation strategies include:
Solvent Selection and Green Chemistry
Cyclic ethers (e.g., THF) outperform aromatic solvents like toluene due to their ability to solubilize both hydrophilic (hydrazine) and hydrophobic (aryl chloride) reactants. Recent advances in patent CN117800848A highlight the use of polyethylene glycol (PEG-400) as a recyclable solvent, achieving comparable yields (80%) with reduced environmental impact.
Industrial-Scale Considerations
Cost Efficiency
The trifluoromethylthio group introduces significant raw material costs. Sourcing 4-(trifluoromethylthio)aniline derivatives from fluorination reactions (e.g., using ClCF₂SCl as a thiolating agent) reduces expenses by 30% compared to pre-functionalized substrates.
Chemical Reactions Analysis
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethylthio groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydrazine moiety can also participate in redox reactions, contributing to its overall activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine and related phenylhydrazine derivatives:
Key Observations :
- Electron-withdrawing substituents (F, SCF₃, CF₃) decrease electron density on the phenyl ring, altering reactivity in nucleophilic substitution or cyclization reactions. For example, hydrazinecarbothioamides with SCF₃ groups exhibit distinct IR absorption bands for C=S (~1250 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
Spectral Characteristics
- IR Spectroscopy : NH stretches for hydrazine derivatives appear in the 3150–3414 cm⁻¹ range , while C-F and C-SCF₃ vibrations are expected near 1100–1250 cm⁻¹ .
- NMR Spectroscopy : Fluorine substituents cause deshielding in ¹H-NMR (e.g., aromatic protons adjacent to F resonate downfield). ¹⁹F-NMR would show distinct signals for SCF₃ (~40–50 ppm) and F substituents .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine and its derivatives?
Synthesis typically involves hydrazine condensation with fluorinated aromatic aldehydes or ketones. For example, hydrazine reacts with fluorophenyl-substituted carbonyl intermediates in ethanol under acidic or basic catalysis (e.g., CHCOONa) at elevated temperatures (80–100°C) . Modifications like trifluoromethylthio (-SCF) introduction may require electrophilic substitution or thiolation steps using reagents like CFSCl. Solvent choice (DMF, ethanol) and reaction time (1–2 hours) significantly influence yields, which range from 35% to 51% depending on substituents .
Q. How can the purity and structural integrity of this compound be verified experimentally?
Key methods include:
Q. What are the critical physicochemical properties influencing its reactivity?
- LogP : ~2.17 (indicative of moderate lipophilicity, relevant for membrane permeability in biological studies) .
- Polar surface area (PSA) : ~83.87 Ų (reflects hydrogen-bonding capacity, affecting solubility and crystallinity) .
- Solubility : Poor in water; better in ethanol, DMF, or DMSO .
Advanced Research Questions
Q. How do substituents (e.g., fluoro, trifluoromethylthio) impact electronic structure and biological activity?
- Electron-withdrawing effects : The -SCF and fluorine groups reduce electron density on the phenyl ring, enhancing electrophilic reactivity and stability against oxidation .
- Biological relevance : Fluorine and -SCF improve metabolic stability and binding affinity in enzyme inhibition studies (e.g., triazole derivatives in agrochemical research) . Computational modeling (DFT) can predict charge distribution and reactive sites for SAR optimization .
Q. How can conflicting spectroscopic data (e.g., UV/Vis absorption shifts) be resolved during characterization?
- Solvent effects : Polar solvents (e.g., DMSO) cause bathochromic shifts due to increased conjugation stabilization .
- Substituent analysis : Compare λ trends with analogous compounds (e.g., nitro or methoxy groups alter π→π* transitions). For example, -SCF may red-shift absorption by 10–20 nm vs. -Cl .
- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) or computational TD-DFT simulations .
Q. What strategies optimize reaction yields in hydrazine-based cyclization reactions (e.g., pyrazoline formation)?
- Catalyst screening : Palladium carbon or acidic conditions (acetic acid) enhance cyclization efficiency .
- Temperature control : Reflux in DMF (2 hours) improves ring closure vs. room-temperature reactions .
- Stoichiometry : Excess hydrazine (1.5–2 eq.) drives reactions to completion, but may require purification to remove byproducts .
Q. How can computational tools aid in designing derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock to predict binding interactions with target enzymes (e.g., acetylcholinesterase or cytochrome P450) .
- QSAR models : Correlate substituent descriptors (Hammett σ, molar refractivity) with activity data to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
Q. What are the methodological challenges in characterizing reactive intermediates during synthesis?
- Instability : Hydrazine intermediates may decompose under light or heat; use low-temperature NMR or in-situ IR for real-time monitoring .
- Byproduct identification : LC-MS/MS can detect transient species (e.g., diazonium salts) formed during reactions .
- Crystallization issues : Co-crystallization agents (e.g., crown ethers) or slow evaporation in ethanol/acetic acid mixtures improve crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
